2-Ethylhexanamide

Description

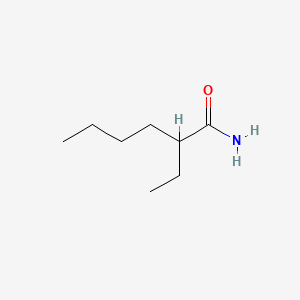

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMORVOQOIHISPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316328 | |

| Record name | 2-Ethylhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4164-92-5 | |

| Record name | 2-Ethylhexanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4164-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylbutylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22500 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylhexanamide (CAS: 4164-92-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexanamide, with a CAS number of 4164-92-5, is a primary amide derivative of 2-ethylhexanoic acid.[1] Also known as ethylbutylacetamide, this organic compound is recognized for its role as a versatile chemical intermediate and its potential biological activities. Its unique branched alkyl structure and amide functional group impart specific physicochemical properties that make it a subject of interest in various fields, including organic synthesis, materials science, and pharmacology. This guide provides a comprehensive technical overview of this compound, summarizing its properties, synthesis, applications, and known biological interactions, with a focus on data relevant to research and development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various experimental and industrial settings.

| Property | Value | Reference(s) |

| CAS Number | 4164-92-5 | [2] |

| Molecular Formula | C₈H₁₇NO | [1][2] |

| Molecular Weight | 143.23 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Ethylbutylacetamide, 2-Ethyl-hexanamide | [1][2] |

| Appearance | Solid (at standard conditions) | |

| Melting Point | 101-104 °C | [1] |

| Boiling Point | 274.6 °C at 760 mmHg | [1] |

| Density | 0.885 g/cm³ (estimated) | [1] |

| Water Solubility | 4.4 g/L (at 37 °C) | |

| LogP (Octanol-Water Partition Coefficient) | ~2.4 | [1] |

| Flash Point | 119.9 °C | [1] |

| Vapor Pressure | 0.00535 mmHg at 25 °C |

Synthesis and Manufacturing

The primary route for synthesizing this compound is through the amidation of 2-ethylhexanoic acid. The most common industrial method involves a two-step process where 2-ethylhexanoic acid is first converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 2-ethylhexanoyl chloride is then reacted with ammonia or a primary amine to form the amide.[1] This reaction typically proceeds with high yields, ranging from 80-95%, at temperatures between 0-25 °C.[1]

Alternatively, continuous flow synthesis methods, including microwave-assisted techniques, are being explored to offer more environmentally friendly and efficient production.[1] These methods can achieve yields of 85-95% with significantly reduced reaction times.[1]

A logical workflow for a common laboratory-scale synthesis approach is depicted below.

Chemical Reactivity and Downstream Synthesis

This compound serves as a crucial intermediate in the synthesis of other valuable organic compounds. Its primary amide group can undergo several key transformations.

4.1 Dehydration to Nitrile One of the most significant applications of this compound is its use as a precursor to 2-ethylhexanonitrile. This conversion is achieved through a dehydration reaction, commonly employing agents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅).[3] The reaction with thionyl chloride in a solvent such as dry benzene is reported to yield 86-94% of the nitrile.[1]

Experimental Protocol: Synthesis of 2-Ethylhexanonitrile from this compound

This protocol is based on established procedures for the dehydration of primary amides.[3]

-

Materials:

-

This compound (1.0 equivalent)

-

Thionyl chloride (SOCl₂) (1.5 equivalents)

-

Anhydrous benzene (solvent)

-

Crushed ice and water

-

50% Potassium hydroxide (KOH) solution

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous benzene.

-

Slowly add thionyl chloride to the stirred solution. The reaction may be exothermic and require initial cooling.

-

Heat the reaction mixture to 75-80 °C and maintain for approximately 4.5 hours.[1] Use a gas trap to manage the evolved SO₂ and HCl gases.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture over a mixture of crushed ice and water to decompose excess thionyl chloride.

-

With continued cooling and stirring, neutralize the mixture by adding cold 50% potassium hydroxide solution until it is alkaline.

-

Transfer the mixture to a separatory funnel. Separate the organic (benzene) layer.

-

Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) followed by a brine wash.

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure 2-ethylhexanonitrile.

-

The workflow for this conversion is visualized below.

4.2 Other Reactions this compound can also undergo:

-

Reduction: The amide group can be reduced to a primary amine, 2-ethylhexylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]

-

Oxidation: Under certain conditions, it can be oxidized back to 2-ethylhexanoic acid or to 2-ethylhexanonitrile.[1]

Applications

The applications of this compound and its derivatives are diverse, spanning several industries.

| Application Area | Description | Reference(s) |

| Organic Synthesis | Serves as a key intermediate for producing 2-ethylhexanonitrile, which is a precursor for plasticizers, surfactants, and corrosion inhibitors. | [1][3] |

| Hydrometallurgy | N,N-dialkyl derivatives are investigated as specialized extractants for the separation of actinides, such as uranium and plutonium, from spent nuclear fuel. | [1] |

| Materials Science | Used in the synthesis of specialized dyes and fluorescent ligands. | [1] |

| Pharmaceutical Research | Investigated for potential therapeutic effects due to its biological activity, including antiepileptic properties and enzyme inhibition. | [1] |

| Analytical Chemistry | Has been employed as a stationary phase in gas chromatography. | [1] |

Biological Activity and Drug Development Potential

This compound has been noted for its biological activity, which presents potential avenues for drug development.

6.1 Enzyme Inhibition The compound is reported to interact with and inhibit carbonic anhydrase 2 , an enzyme critical for maintaining acid-base balance in biological systems.[1] Carbonic anhydrase inhibitors are used to treat conditions like glaucoma, epilepsy, and altitude sickness.[2] The inhibition of this enzyme by this compound could disrupt metabolic processes involving the transport of carbon dioxide and bicarbonate.[1]

It is also reported to interact with amide hydrolases , such as fatty acid amide hydrolase (FAAH).[1] FAAH is responsible for the degradation of endocannabinoids like anandamide.[4] Inhibitors of FAAH are investigated for their potential analgesic, anti-inflammatory, and anxiolytic effects. The specific mechanism and potency of this compound as an inhibitor for these enzymes require further detailed investigation.

A simplified representation of the role of carbonic anhydrase is provided below.

6.2 Antiepileptic Activity Studies in animal models have indicated that this compound possesses antiepileptic activity. It is metabolized by the liver, and its anticonvulsant effects may be linked to its interaction with chloride ions.[1] This suggests potential as a lead compound for the development of new antiepileptic drugs.

Toxicology and Safety

The available toxicological data for this compound is limited. However, GHS hazard classifications indicate potential risks that must be managed in a laboratory or industrial setting.

7.1 Human Health and Safety According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

| Hazard Code | Hazard Statement | Classification | Reference(s) |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [2] |

| H315 | Causes skin irritation | Skin Irritation (Category 2) | [2] |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) | [2] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | [2] |

7.2 Environmental Fate and Ecotoxicology Specific data on the environmental fate and ecotoxicity of this compound is scarce. As an amide, it can be expected to undergo hydrolysis, particularly under acidic or basic conditions, to form 2-ethylhexanoic acid and ammonia. Biodegradation in soil and water is a likely pathway, although rates have not been documented. Information on a related compound, 2-ethylhexanenitrile, suggests it is expected to hydrolyze to 2-ethylhexanoic acid and has a moderate potential for bioaccumulation based on its predicted Log K_ow.[6] No specific aquatic toxicity data (e.g., LC₅₀ for fish, EC₅₀ for Daphnia magna) for this compound has been found.

Conclusion

This compound (CAS: 4164-92-5) is a chemical compound with established utility as a synthetic intermediate and emerging potential in the field of pharmacology. Its well-defined physicochemical properties and synthesis routes provide a solid foundation for its application in research and industry. While its roles in the synthesis of nitriles and hydrometallurgical extractants are clear, its biological activities as a carbonic anhydrase and amide hydrolase inhibitor, along with its observed antiepileptic effects, warrant further in-depth investigation. For drug development professionals, this compound may represent a starting point for the design of novel therapeutics. However, a comprehensive understanding of its toxicological and ecotoxicological profile will require further dedicated studies to ensure its safe and sustainable use.

References

- 1. Buy this compound | 4164-92-5 [smolecule.com]

- 2. This compound | C8H17NO | CID 20125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RTECS NUMBER-MN7910000-Chemical Toxicity Database [drugfuture.com]

- 6. cir-safety.org [cir-safety.org]

- 7. Biodegradation of 2-Ethylhexyl Nitrate by Mycobacterium austroafricanum IFP 2173 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Research Applications of 2-Ethylhexanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexanamide, a primary amide with a branched alkyl chain, serves as a versatile and pivotal building block in various domains of chemical and pharmaceutical research. Its utility spans from being a crucial intermediate in the synthesis of industrial chemicals to a precursor for specialized ligands in advanced analytical and biomedical studies. This technical guide provides a comprehensive overview of the core research applications of this compound, with a focus on its role in the synthesis of nitriles, the development of extractants for nuclear waste reprocessing, and its potential, though less explored, applications in medicinal chemistry and analytical sciences. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its application in a research setting.

Core Applications in Chemical Synthesis

Intermediate in the Synthesis of 2-Ethylhexanonitrile

One of the most well-documented applications of this compound is its role as a high-yield intermediate in the production of 2-ethylhexanonitrile. This conversion is a classic example of amide dehydration, a fundamental transformation in organic synthesis.

| Parameter | Value | Reference |

| Starting Material | This compound | - |

| Reagent | Thionyl chloride (SOCl₂) | - |

| Solvent | Dry Benzene | - |

| Reaction Temperature | 75-80°C | - |

| Reaction Time | 4.5 hours | - |

| Yield | 86-94% | - |

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dry Benzene

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1 equivalent) in dry benzene.

-

Slowly add thionyl chloride (1.5 equivalents) to the stirred solution. The addition is exothermic and may require cooling.

-

Once the addition is complete, heat the reaction mixture to reflux at 75-80°C for 4.5 hours.

-

After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing ice-cold water to quench the excess thionyl chloride.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the benzene under reduced pressure using a rotary evaporator.

-

The crude 2-ethylhexanonitrile can be purified by vacuum distillation, collecting the fraction boiling at 118-120°C (at 100 mmHg).

Caption: Workflow for the synthesis of 2-ethylhexanonitrile.

Precursor for Actinide Extractants in Hydrometallurgy

A significant area of research for this compound is its use as a precursor for the synthesis of N,N-dialkyl derivatives, which are highly effective extractants for actinides, particularly in the context of nuclear fuel reprocessing. These compounds play a crucial role in separating actinides like uranium and plutonium from spent nuclear fuel.

N,N-Dialkyl-2-ethylhexanamide Derivatives

The branched alkyl chain of this compound is a key structural feature that influences the extraction efficiency and selectivity of its N,N-dialkyl derivatives. A notable example is N,N-di-(2-ethylhexyl)butyramide (DEHBA), which has been studied for its ability to extract hexavalent actinides.

The following table summarizes the distribution coefficients (D) for the extraction of Americium(VI) from nitric acid solutions using 1M N,N-di-(2-ethylhexyl)butyramide (DEHBA) in dodecane.

| Nitric Acid Concentration (M) | Distribution Coefficient (DAm(VI)) | Reference |

| 1 | ~0.2 | [1] |

| 2 | ~0.4 | [1] |

| 3 | ~0.8 | [1] |

| 4 | ~1.5 | [1] |

| 5 | ~2.8 | [1] |

| 6 | ~4.5 | [1] |

| 7 | 5.4 | [1] |

Materials:

-

This compound

-

Strong base (e.g., Sodium Hydride (NaH))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Alkyl halide (e.g., Iodomethane, Bromoethane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification reagents

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (2.2 equivalents) in anhydrous THF.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the suspension at 0°C.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0°C and slowly add the alkyl halide (2.2 equivalents).

-

Let the reaction warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Caption: Role of this compound derivatives in actinide separation.

Potential and Exploratory Research Areas

While the applications in nitrile synthesis and actinide extraction are well-established, this compound and its derivatives are subjects of ongoing research in other fields.

Potential Antiepileptic Activity

Some literature suggests that this compound, also known by its synonym ethylbutylacetamide, may possess antiepileptic properties. However, robust quantitative data from standardized preclinical models are currently lacking in the public domain. The Maximal Electroshock (MES) test is a primary screening model for anticonvulsant activity, where the median effective dose (ED₅₀) is a key parameter. Further research is required to determine the ED₅₀ of ethylbutylacetamide in the MES test to validate this potential application.

Precursor for Fluorescent Ligands for G-Protein-Coupled Receptors (GPCRs)

The synthesis of specialized fluorescent ligands for studying G-protein-coupled receptors (GPCRs) is a dynamic area of research. While direct evidence of this compound being used as a precursor for such ligands is not prominent in the literature, its chemical structure presents possibilities. The amide functionality can be a handle for further chemical modifications to attach fluorophores, while the branched alkyl chain could influence the ligand's interaction with the receptor's binding pocket. This remains a speculative but promising avenue for future research.

Stationary Phase in Gas Chromatography

The use of amide-containing molecules as stationary phases in gas chromatography (GC) is an area of interest due to the unique selectivity they can offer, particularly for polar analytes. The amide group can participate in dipole-dipole and hydrogen bonding interactions. A stationary phase based on this compound could potentially offer a unique separation profile due to the combination of its polar amide group and non-polar branched alkyl chain. Research in this area would involve coating a capillary column with a this compound-based polymer and evaluating its separation performance for various classes of compounds. Currently, specific performance data for a this compound-based stationary phase is not available.

Conclusion

This compound is a valuable and versatile reagent in the toolkit of researchers in chemistry and drug development. Its primary and well-characterized applications lie in the synthesis of 2-ethylhexanonitrile and as a precursor to potent actinide extractants. The potential for this molecule to be utilized in the development of new therapeutics, such as antiepileptic drugs, and in advanced analytical techniques, like the creation of novel fluorescent probes and GC stationary phases, warrants further investigation. The experimental protocols and quantitative data provided in this guide aim to serve as a solid foundation for researchers to explore and expand the applications of this multifaceted compound.

References

An In-depth Technical Guide to the Synthesis of 2-Ethylhexanamide from 2-Ethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethylhexanamide from 2-ethylhexanoic acid. It explores various synthetic methodologies, including catalytic and microwave-assisted approaches, and offers a detailed experimental protocol for a representative procedure. This document is intended for researchers, scientists, and professionals in drug development and other chemical industries who require a thorough understanding of this important amidation reaction.

Introduction

This compound is a valuable chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals and agrochemicals. Its synthesis from the readily available 2-ethylhexanoic acid is a key transformation. The direct amidation of a carboxylic acid with an amine, such as ammonia, is a fundamentally challenging reaction. The acid-base reaction between the carboxylic acid and the amine to form a stable and unreactive ammonium carboxylate salt is thermodynamically favored, often requiring harsh conditions, such as high temperatures, to drive the dehydration to the amide.

Modern synthetic chemistry has focused on the development of catalytic and more efficient methods to overcome this challenge, aiming for higher yields, milder reaction conditions, and improved atom economy. This guide will delve into these advanced methodologies.

Synthetic Methodologies

Several approaches have been developed for the synthesis of this compound from 2-ethylhexanoic acid. The primary methods include direct thermal amidation, catalytic direct amidation, and microwave-assisted synthesis.

Direct Thermal Amidation

The traditional method for the synthesis of amides from carboxylic acids and amines involves heating the corresponding ammonium carboxylate salt to high temperatures (typically >160-180 °C) to drive off water. While straightforward, this method often requires high energy input and can lead to side reactions and decomposition of thermally sensitive substrates.

Catalytic Direct Amidation

Catalytic methods offer a more efficient and milder alternative to direct thermal amidation. These methods involve the use of a catalyst to activate the carboxylic acid, facilitating the nucleophilic attack of the amine.

Boron-Based Catalysis: Boronic acids and their derivatives have emerged as effective catalysts for direct amidation. They are believed to activate the carboxylic acid by forming an acyloxyboron intermediate, which is more susceptible to nucleophilic attack.

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase B (CALB), can be used as biocatalysts for the amidation of 2-ethylhexanoic acid. Enzymatic methods offer high selectivity and operate under mild, environmentally benign conditions.

Titanium-Based Catalysis: Titanium(IV) compounds, such as titanium tetrafluoride (TiF4), have been shown to catalyze the direct amidation of carboxylic acids. These catalysts are thought to act as Lewis acids, activating the carbonyl group of the carboxylic acid.

A summary of representative catalytic methods for the synthesis of this compound is presented in Table 1.

| Method | Catalyst | Amine Source | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Boron-Catalyzed | Tris(2,2,2-trifluoroethyl) borate | Ammonia/Amine | 80-120 | 5-15 | 70-92 | General procedure for boron-catalyzed amidation |

| Enzymatic | Candida antarctica lipase B | Ammonia/Amine | 90 | 5-16 | 80-91 | Enzymatic amidation using lipases |

| Microwave-Assisted | - | Ammonia/Amine | 120-200 | 0.17-1 | 85-95 | Microwave-assisted flow synthesis |

Table 1: Comparison of Catalytic Methods for this compound Synthesis

Microwave-Assisted Synthesis

Microwave irradiation has been successfully employed to accelerate the direct amidation of carboxylic acids. Microwave heating can lead to rapid and uniform heating of the reaction mixture, significantly reducing reaction times and often improving yields.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from 2-ethylhexanoic acid using a boron-based catalyst. This method is chosen for its relatively mild conditions and good yields.

3.1. Boron-Catalyzed Synthesis of this compound

Materials:

-

2-Ethylhexanoic acid (≥99%)

-

Tris(2,2,2-trifluoroethyl) borate

-

Ammonia (e.g., 7N solution in methanol or as a gas)

-

Anhydrous toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Nitrogen or argon gas inlet

-

Septum

-

Syringes

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A 100 mL round-bottom flask is charged with 2-ethylhexanoic acid (14.42 g, 100 mmol) and anhydrous toluene (50 mL). The flask is equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Addition of Reagents: To the stirred solution, tris(2,2,2-trifluoroethyl) borate (3.08 g, 10 mmol, 0.1 eq.) is added. Subsequently, a 7N solution of ammonia in methanol (15 mL, 105 mmol, 1.05 eq.) is added dropwise via syringe over 10 minutes.

-

Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The residue is redissolved in dichloromethane (100 mL) and washed successively with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography on silica gel if necessary.

Expected Yield: 75-85%

Reaction Mechanism and Experimental Workflow

The direct amidation of a carboxylic acid catalyzed by a boron-based reagent is believed to proceed through the activation of the carboxylic acid. The following diagram illustrates a plausible reaction pathway.

Caption: Proposed reaction mechanism and experimental workflow for the synthesis of this compound.

Safety Information

It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2-Ethylhexanoic Acid: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. Suspected of damaging fertility or the unborn child.[1][2][3] Wear protective gloves, clothing, and eye/face protection.[1][2]

-

This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Tris(2,2,2-trifluoroethyl) borate: Handle with care, as boron compounds can be toxic.

-

Ammonia solution: Corrosive and toxic. Handle in a well-ventilated fume hood.

-

Toluene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

An In-depth Technical Guide to the Biological Activity of 2-Ethylhexanamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the purported biological activities of 2-Ethylhexanamide. It is important to note that while there are commercial claims regarding its interaction with certain enzymes, there is a significant lack of peer-reviewed, publicly available scientific literature and quantitative data to substantiate these claims for this specific molecule. This guide, therefore, presents a framework for investigating these potential activities, including detailed experimental protocols and conceptual signaling pathways, rather than a summary of established biological functions.

Executive Summary

This compound (CAS: 4164-92-5) is a simple, aliphatic primary amide. While primarily utilized as a precursor in organic synthesis, there are commercial indications that it may exhibit biological activity through interaction with carbonic anhydrase II and amide hydrolases.[1] Should these interactions be validated, this compound could potentially influence a range of physiological processes, from pH regulation and metabolic homeostasis to the modulation of signaling lipids. This guide provides a comprehensive overview of the theoretical basis for these activities, detailed protocols for their experimental validation, and the potential signaling pathways that could be implicated.

Physicochemical and Toxicological Profile

A summary of the key physicochemical properties and toxicological information for this compound is presented below. This data is essential for handling the compound safely and for designing relevant biological assays.

| Property | Value | Reference |

| Molecular Formula | C8H17NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| CAS Number | 4164-92-5 | [1] |

| Appearance | Not specified | |

| Boiling Point | 274.6 °C at 760 mmHg | [2] |

| Water Solubility | 4.4 g/L at 37 °C | [2] |

| LogP | 2.388 | [2] |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |

Hypothesized Biological Activities and Mechanisms of Action

Based on supplier information, the potential biological activities of this compound are centered around the inhibition of two key enzyme classes: carbonic anhydrases and amide hydrolases.

Carbonic Anhydrase II Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Carbonic Anhydrase II (CA II) is a ubiquitous and highly active isoform involved in numerous physiological processes, including pH regulation, ion transport, and fluid balance. Inhibition of CA II can have significant therapeutic effects, for instance, in the treatment of glaucoma.

The proposed interaction of this compound with CA II would likely involve the amide functional group coordinating with the zinc ion in the enzyme's active site, a common mechanism for many CA inhibitors.

Amide Hydrolase Inhibition

The amide hydrolase superfamily encompasses a broad range of enzymes that catalyze the hydrolysis of amide bonds. A prominent and well-studied member of this class is Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of endogenous signaling lipids, including the endocannabinoid anandamide. Inhibition of FAAH leads to elevated levels of these bioactive lipids, which can produce analgesic, anxiolytic, and anti-inflammatory effects.

If this compound acts as an amide hydrolase inhibitor, it could potentially modulate the signaling of various fatty acid amides, thereby impacting inflammation, pain perception, and other neurological processes.

Potential Signaling Pathways

The following diagrams illustrate the general signaling pathways that could be affected by the inhibition of Carbonic Anhydrase II and Fatty Acid Amide Hydrolase. These are presented as conceptual frameworks for understanding the potential downstream consequences of this compound activity.

Caption: Potential Inhibition of Carbonic Anhydrase II by this compound.

Caption: Hypothesized Modulation of FAAH Signaling by this compound.

Experimental Protocols for Activity Validation

To empirically determine the biological activity of this compound, a series of in vitro enzyme inhibition assays are required. The following are detailed, generalized protocols for assessing the inhibition of Carbonic Anhydrase II and Fatty Acid Amide Hydrolase.

Protocol: Carbonic Anhydrase II Inhibition Assay (Colorimetric)

Objective: To determine the in vitro inhibitory activity of this compound against human Carbonic Anhydrase II.

Principle: This assay measures the esterase activity of CA II using p-nitrophenyl acetate (pNPA) as a substrate. The hydrolysis of pNPA by CA II produces the yellow-colored p-nitrophenolate, which can be quantified spectrophotometrically at 400-405 nm. An inhibitor will reduce the rate of this colorimetric change.

Materials:

-

Human recombinant Carbonic Anhydrase II

-

p-Nitrophenyl acetate (pNPA)

-

This compound

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of CA II in Tris-HCl buffer.

-

Prepare a stock solution of pNPA in acetonitrile or DMSO.

-

Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add buffer, a fixed amount of CA II enzyme, and varying concentrations of this compound.

-

Control wells (100% activity): Add buffer, CA II enzyme, and DMSO (vehicle control).

-

Blank wells (no enzyme activity): Add buffer, DMSO, and substrate.

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the pNPA substrate solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory activity of this compound against human Fatty Acid Amide Hydrolase.

Principle: This assay utilizes a fluorogenic substrate for FAAH. The enzyme hydrolyzes the non-fluorescent substrate to release a highly fluorescent product. The rate of increase in fluorescence is proportional to the FAAH activity. An inhibitor will decrease this rate.

Materials:

-

Human recombinant FAAH (or microsomal preparations containing FAAH)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide)

-

This compound

-

Assay buffer (e.g., Tris-HCl with EDTA and BSA, pH 9.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of FAAH in assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare a stock solution of this compound in DMSO and create a dilution series.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add assay buffer, a fixed amount of FAAH enzyme, and varying concentrations of this compound.

-

Control wells (100% activity): Add assay buffer, FAAH enzyme, and DMSO.

-

Blank wells (no enzyme activity): Add assay buffer, DMSO, and substrate.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

-

Reaction Initiation: Add the fluorogenic substrate solution to all wells.

-

Measurement: Immediately measure the fluorescence in kinetic mode (e.g., Excitation: 360 nm, Emission: 465 nm) for 30-60 minutes at 37°C.

-

Data Analysis:

-

Determine the reaction rate from the linear portion of the fluorescence vs. time plot.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the % Inhibition vs. log[Inhibitor] and fit to a dose-response curve to calculate the IC50 value.

-

Proposed Research Workflow

For a compound with limited biological data like this compound, a structured research workflow is essential. The following diagram outlines a logical progression from initial screening to more in-depth mechanistic studies.

Caption: A Proposed Workflow for Investigating the Biological Activity of this compound.

Conclusion

While this compound is a structurally simple molecule, the possibility of its interaction with key enzymes such as Carbonic Anhydrase II and amide hydrolases warrants further investigation. This guide provides the necessary theoretical background, detailed experimental protocols, and a strategic workflow for researchers to systematically evaluate these purported biological activities. The lack of existing data presents a unique opportunity for novel discoveries in the field. Should this compound or its derivatives prove to be potent and selective inhibitors, they could serve as valuable chemical probes or starting points for the development of new therapeutic agents. Rigorous experimental validation as outlined in this document is the critical next step in determining the true biological potential of this compound.

References

A Technical Overview of 2-Ethylhexanamide: Molecular Formula and Weight

This guide provides the fundamental molecular properties of 2-Ethylhexanamide, a primary amide significant in various chemical and pharmaceutical research applications.[1]

Molecular Identity

This compound, also known as Ethylbutylacetamide, is an organic compound with the chemical formula C8H17NO.[2] It is structurally derived from 2-ethylhexanoic acid and features a primary amide functional group attached to a branched alkyl chain.[1][2]

Quantitative Molecular Data

The essential molecular data for this compound is summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and chemical synthesis.

| Property | Value | Unit |

| Molecular Formula | C8H17NO | - |

| Molecular Weight | 143.23 | g/mol |

| Exact Mass | 143.131014166 | Da |

Data sourced from multiple chemical databases.[2][3][4]

Chemical Structure

The structural arrangement of this compound is key to its chemical properties and applications. The molecule consists of an eight-carbon chain with an ethyl group at the second carbon, and a primary amide group.

Below is a logical representation of the connectivity of the atoms in this compound.

Caption: Ball-and-stick model of this compound's atomic connectivity.

References

An In-depth Technical Guide to 2-Ethylhexanamide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexanamide, a primary amide derivative of 2-ethylhexanoic acid, is a versatile organic compound with the molecular formula C8H17NO.[1] While its specific discovery is not well-documented, its history is intrinsically linked to the industrial production of its precursor, 2-ethylhexanoic acid, and the broader development of amide synthesis methodologies. This technical guide provides a comprehensive overview of this compound, covering its historical context, physicochemical properties, detailed synthesis protocols, and its current and potential applications in various scientific fields.

Historical Context

The history of this compound is not marked by a singular discovery but rather by the gradual evolution of organic synthesis. The development of the Schotten-Baumann reaction in the late 19th century provided a foundational method for synthesizing amides from acid chlorides and amines, a principle that underlies one of the common synthesis routes for this compound. The industrial availability of 2-ethylhexanoic acid, a key starting material, was a critical factor in the increased accessibility of its derivatives, including this compound. While early patents and literature specifically naming this compound are scarce, its utility as a chemical intermediate and its potential biological activities have led to its continued study and application in modern research and development.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, providing a valuable reference for laboratory and industrial applications.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | Ethylbutylacetamide | [2] |

| CAS Number | 4164-92-5 | [2] |

| Molecular Formula | C8H17NO | [1][3] |

| Molecular Weight | 143.23 g/mol | [2] |

| Boiling Point | 274.6 °C at 760 mmHg | [3] |

| Flash Point | 119.9 °C | [3] |

| Density | 0.885 g/cm³ | [3] |

| Water Solubility | 4.4 g/L at 37 °C | [3] |

| Vapor Pressure | 0.00535 mmHg at 25°C | [3] |

| Refractive Index | 1.44 | [3] |

| LogP | 2.38840 | [3] |

Spectroscopic Data

| Spectrum Type | Key Features |

| ¹H NMR | Expected signals for the ethyl and butyl groups, as well as the amide protons. |

| ¹³C NMR | Expected signals for the eight carbon atoms, including the characteristic carbonyl carbon of the amide group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 143.23 g/mol . |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide carbonyl group, and C-H stretching of the alkyl chains. |

Experimental Protocols

Synthesis of this compound from 2-Ethylhexanoic Acid

This method involves the conversion of 2-ethylhexanoic acid to its acid chloride, followed by amidation.

Materials:

-

2-Ethylhexanoic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia or an appropriate amine

-

Anhydrous benzene (or a suitable alternative solvent)

-

Ice

-

50% Potassium hydroxide (KOH) solution

Procedure:

-

In a round-bottom flask, dissolve 2-ethylhexanoic acid in anhydrous benzene.

-

Slowly add thionyl chloride to the solution while stirring. The reaction is typically performed at a controlled temperature, for instance, between 0-25°C.[1]

-

After the addition is complete, the reaction mixture is typically stirred for 2-6 hours to ensure the complete formation of the acid chloride.[1]

-

The excess thionyl chloride is then carefully decomposed by adding a mixture of crushed ice and water.

-

The resulting solution is made alkaline by the addition of a cold 50% potassium hydroxide solution.[1]

-

The this compound product is then extracted using an appropriate organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or distillation.

Synthesis of 2-Ethylhexanenitrile from this compound

This protocol details the dehydration of this compound to form the corresponding nitrile.[4]

Materials:

-

This compound (286 g, 2 moles)

-

Thionyl chloride (357 g, 3 moles)

-

Dry benzene (300 ml)

-

Crushed ice (100 g)

-

Water (100 ml)

-

Cold 50% potassium hydroxide solution

Procedure:

-

In a suitable reaction vessel, combine this compound, dry benzene, and thionyl chloride.[4]

-

Heat the reaction mixture to 75-80°C for 4.5 hours under reflux.[1] A gas trap should be used to manage the evolved SO₂ and HCl gases.[4]

-

After cooling, decompose the excess thionyl chloride by carefully adding a mixture of crushed ice and water.[1]

-

Neutralize the mixture with cold 50% potassium hydroxide solution while stirring and cooling.[4]

-

Transfer the mixture to a separatory funnel and extract the product with benzene.

-

Wash the combined benzene extracts, dry over a suitable drying agent, and remove the benzene by distillation.

-

The resulting 2-ethylhexanenitrile can be purified by fractional distillation. This procedure typically yields 86-94% of the theoretical amount.[1]

Applications and Biological Activity

This compound serves as a valuable intermediate in organic synthesis and has been investigated for various applications.

-

Chemical Synthesis: It is a key precursor in the production of 2-ethylhexanenitrile, a versatile intermediate for plasticizers, surfactants, and corrosion inhibitors.[4][5]

-

Hydrometallurgy: N,N-dialkyl derivatives of this compound are explored as specialized extractants for the separation of actinides like uranium and plutonium from spent nuclear fuel.[6]

-

Potential Therapeutic Effects: Research suggests that this compound may possess biological activity. It has been investigated for its potential antiepileptic effects.[1]

Interaction with Carbonic Anhydrase and Amide Hydrolases

This compound is reported to interact with carbonic anhydrase 2 and amide hydrolases, suggesting potential roles in modulating cellular metabolism and signaling pathways.[1]

Carbonic Anhydrase Inhibition: Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[7] Inhibition of these enzymes can have various physiological effects, including diuretic and antiglaucoma effects.[7] The interaction of this compound with carbonic anhydrase 2 suggests it may influence acid-base balance and related metabolic processes.[1]

Fatty Acid Amide Hydrolase (FAAH) Interaction: Fatty acid amide hydrolase is the primary enzyme responsible for the degradation of fatty acid ethanolamides, including the endocannabinoid anandamide.[8] Inhibition of FAAH can lead to increased levels of these bioactive lipids, which are involved in pain, inflammation, and neuroprotection.[9][10] The interaction of this compound with amide hydrolases suggests a potential to modulate these signaling pathways.[1]

Visualizations

Experimental Workflow: Synthesis of 2-Ethylhexanenitrile from this compound

Caption: Workflow for the synthesis of 2-Ethylhexanenitrile.

Potential Biological Pathway: Carbonic Anhydrase Inhibition

Caption: Potential inhibition of Carbonic Anhydrase 2.

Potential Biological Pathway: FAAH Inhibition

Caption: Potential inhibition of Fatty Acid Amide Hydrolase (FAAH).

References

- 1. Buy this compound | 4164-92-5 [smolecule.com]

- 2. This compound | C8H17NO | CID 20125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound (CAS 4164-92-5)|RUO [benchchem.com]

- 7. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The interaction of fatty acid amide hydrolase (FAAH) inhibitors with an anandamide carrier protein using (19)F-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Interaction of Fatty Acid Amide Hydrolase (FAAH) Inhibitors with an Anandamide Carrier Protein Using 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Applications of 2-Ethylhexanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential research applications of 2-Ethylhexanamide (C₈H₁₇NO), a versatile primary amide. This document details its utility as a chemical intermediate, its role in advanced material science, and its emerging potential in therapeutic development. The information presented herein is intended to equip researchers with the necessary knowledge to explore and expand upon the applications of this compound.

Chemical and Physical Properties

This compound is a branched-chain saturated fatty amide. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO | [1] |

| Molecular Weight | 143.23 g/mol | [2] |

| CAS Number | 4164-92-5 | [2] |

| Appearance | White powder | [3] |

| Boiling Point | 274.6 °C at 760 mmHg | [1][2] |

| Density | 0.885 g/cm³ | [1][2] |

| Flash Point | 119.9 °C | [1][2] |

| Water Solubility | 4.4 g/L at 37 °C | [1] |

| LogP | 2.38840 | [1] |

Synthesis and Chemical Transformations

This compound serves as a valuable starting material for the synthesis of other important chemical entities.

Synthesis of 2-Ethylhexanonitrile

A primary application of this compound is its use as a precursor in the high-yield synthesis of 2-ethylhexanonitrile via dehydration.[2] This nitrile is a key intermediate in the production of various industrial chemicals.

This protocol is adapted from a well-established procedure with reported high yields.[4][5]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene (or a suitable alternative solvent like toluene)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard glassware for workup and purification (separatory funnel, distillation apparatus)

-

Ice water

-

Dilute sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Dissolve this compound in anhydrous benzene within the flask.

-

Reaction: Slowly add thionyl chloride to the stirred solution. The reaction is often exothermic and may require initial cooling. Heat the mixture to a temperature of 75–80°C and maintain for approximately 4.5 hours.[4]

-

Workup: After cooling to room temperature, carefully quench the reaction by pouring it over ice water to hydrolyze any remaining thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, wash it with a dilute sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash.[5]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure 2-ethylhexanenitrile.[5]

Yield: 86-94%[2]

Applications in Materials Science

Precursor for Actinide Extractants in Hydrometallurgy

N,N-dialkyl derivatives of this compound are investigated for their efficacy in the separation of actinides, such as uranium and plutonium, from spent nuclear fuel in nitric acid solutions.[2] The branched alkyl chain of the 2-ethylhexyl group influences the extraction efficiency and selectivity of these compounds.[2]

This protocol outlines a general procedure for the extraction of actinides using N,N-dialkyl-2-ethylhexanamide derivatives.

Materials:

-

N,N-dialkyl-2-ethylhexanamide derivative (e.g., N,N-Dihexyl-2-ethylhexanamide)

-

Organic diluent (e.g., n-dodecane)

-

Aqueous nitric acid solution containing actinides

-

Separatory funnels or mixer-settlers

-

Instrumentation for actinide concentration analysis (e.g., ICP-MS, gamma spectroscopy)

Procedure:

-

Organic Phase Preparation: Dissolve the N,N-dialkyl-2-ethylhexanamide derivative in the organic diluent to the desired concentration.

-

Extraction: Contact the organic phase with the aqueous actinide-containing nitric acid solution in a separatory funnel or mixer-settler. The phases are vigorously mixed for a specified time to allow for mass transfer of the actinide-ligand complex into the organic phase.

-

Phase Separation: Allow the phases to separate. Centrifugation may be required to achieve a clean separation.[6]

-

Analysis: Sample both the aqueous and organic phases and analyze for actinide concentration to determine the distribution ratio.

Materials:

-

Actinide-loaded organic phase

-

Stripping agent (e.g., dilute nitric acid, complexing agents like DTPA in a buffered solution)[7][8]

-

Separatory funnels or mixer-settlers

Procedure:

-

Stripping: Contact the loaded organic phase with the aqueous stripping solution.

-

Phase Separation and Analysis: Separate the phases and analyze the actinide concentration in both phases to determine the stripping efficiency.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Fluorogenic Arylureas and Amides and Their Interaction with Amines: A Competition between Turn-on Fluorescence and Organic Radicals on the Way to a Smart Label for Fish Freshness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

Methodological & Application

Synthesis of 2-Ethylhexanonitrile from 2-Ethylhexanamide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-ethylhexanonitrile, a valuable intermediate in the production of pharmaceuticals, plasticizers, and surfactants.[1][2][3] The primary focus is on the robust and high-yielding dehydration of 2-ethylhexanamide.

The conversion of primary amides to nitriles is a fundamental transformation in organic chemistry.[1][4] This application note details a well-established protocol using thionyl chloride, discusses alternative methodologies, and presents the relevant data in a clear, structured format to aid in laboratory application and process optimization.

Methodologies for Amide Dehydration

The dehydration of this compound to 2-ethylhexanonitrile can be achieved using various reagents. The selection of a suitable method may depend on factors such as substrate compatibility, desired reaction conditions, and scalability.

Thionyl Chloride (SOCl₂): A common and highly effective reagent for this transformation, often resulting in high yields of the corresponding nitrile.[1][5] The reaction is typically performed in an inert solvent.

Phosphorus Pentoxide (P₂O₅): Another classical dehydrating agent for the conversion of amides to nitriles.[6]

Catalytic Methods: Modern approaches include the use of catalysts to facilitate the dehydration under milder conditions.[4][7][8][9]

Experimental Protocol: Dehydration of this compound with Thionyl Chloride

This protocol is adapted from a reliable and frequently cited laboratory procedure.[1][10]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dry benzene

-

Crushed ice

-

50% aqueous potassium hydroxide (KOH) solution

-

1% aqueous sodium carbonate (Na₂CO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a gas trap

-

Water bath or heating mantle

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, combine this compound and dry benzene. Slowly add thionyl chloride to the mixture.[1][5]

-

Heating: Heat the reaction mixture in a water bath to a temperature of 75–80 °C for 4.5 hours.[1][5][11]

-

Quenching: After the reaction is complete, cool the mixture in an ice bath. Carefully and slowly add a mixture of crushed ice and water to decompose the excess thionyl chloride.[1][5]

-

Neutralization: With continued cooling and stirring, cautiously add a cold 50% aqueous potassium hydroxide solution until the mixture is alkaline to litmus paper.[1][5]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with benzene.[1][5]

-

Washing: Combine the organic layers and wash with a 1% sodium carbonate solution, followed by water.[1][5]

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and remove the benzene by distillation.[5][6]

-

Purification: Purify the crude 2-ethylhexanonitrile by fractional distillation under reduced pressure.[5][6] A yield as high as 94% has been reported for this method.[3][6]

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| Reactants | ||

| This compound | 286 g (2 moles) | [1][10] |

| Thionyl chloride | 357 g (218 mL, 3 moles) | [1][10] |

| Dry Benzene | 300 mL | [1][10] |

| Reaction Conditions | ||

| Temperature | 75–80 °C | [1][5][11] |

| Reaction Time | 4.5 hours | [1][5][11] |

| Workup Materials | ||

| Crushed Ice | 100 g | [1] |

| Water | 100 mL | [1] |

| 50% Potassium Hydroxide | As needed for neutralization | [1][5] |

| 1% Sodium Carbonate | 150 mL | [1] |

| Water (for washing) | 2 x 150 mL | [1] |

| Reported Yield | Up to 94% | [3][6] |

Visualizing the Process

Experimental Workflow for the Synthesis of 2-Ethylhexanonitrile

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: 2-Ethylhexanamide as a Precursor for Metal Extractants in Hydrometallurgical Applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The direct application of 2-Ethylhexanamide as a primary precursor in documented hydrometallurgical processes is not widely reported in publicly available literature. The following application notes and protocols are based on the plausible chemical conversion of this compound to 2-ethylhexanoic acid, a known and effective metal extractant in hydrometallurgy. These protocols are intended for research and development purposes.

Introduction

Hydrometallurgy plays a crucial role in the extraction and purification of metals from ores and waste materials. A key step in many hydrometallurgical circuits is solvent extraction, which relies on the use of selective organic extractants to separate metal ions from aqueous solutions. Carboxylic acids, such as 2-ethylhexanoic acid, are effective extractants for a range of metals, including rare earth elements, cobalt, and nickel.

This document outlines a potential application of this compound as a precursor for the in-situ or ex-situ generation of 2-ethylhexanoic acid for use in hydrometallurgical solvent extraction. The conversion of the amide to the corresponding carboxylic acid can be achieved through hydrolysis, providing a viable route to a valuable metal extractant.

Principle of Application

The core of this application lies in the hydrolysis of this compound to 2-ethylhexanoic acid. This transformation allows for the utilization of this compound as a stable precursor that can be converted to the active extractant as needed. The resulting 2-ethylhexanoic acid can then be used in a solvent extraction circuit to selectively extract metal ions from an aqueous feed solution. The extraction process is typically pH-dependent and involves the formation of a metal-carboxylate complex that is soluble in the organic phase.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2-Ethylhexanoic Acid

This protocol describes the base-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl) for acidification

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (or sodium sulfate) for drying

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (e.g., 0.4 mol, 16 g) in a mixture of ethanol (50 mL) and deionized water (50 mL).

-

Substrate Addition: Add this compound (e.g., 0.1 mol, 14.3 g) to the alkaline solution.

-

Reflux: Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring for 8-16 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Acidification: Carefully acidify the remaining aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid. This should be done in an ice bath to control the exothermic reaction.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with deionized water (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 2-ethylhexanoic acid.[1]

-

Purification: The crude product can be further purified by vacuum distillation if necessary.

Protocol 2: Solvent Extraction of a Rare Earth Element (e.g., Neodymium) using 2-Ethylhexanoic Acid

This protocol provides a general method for the solvent extraction of a rare earth element from an aqueous solution.

Materials:

-

Synthesized 2-ethylhexanoic acid

-

Kerosene (or other suitable organic diluent)

-

Aqueous feed solution containing a known concentration of a rare earth element salt (e.g., NdCl₃)

-

Sodium hydroxide (NaOH) or ammonia (NH₃) solution for pH adjustment

-

Hydrochloric acid (HCl) for stripping

-

Separatory funnels

-

pH meter

-

ICP-OES or AAS for metal analysis

Procedure:

-

Organic Phase Preparation: Prepare a 0.5 M solution of 2-ethylhexanoic acid in kerosene.

-

Aqueous Phase Preparation: Prepare an aqueous feed solution containing 1 g/L of Neodymium. Adjust the pH of the aqueous solution to a desired value (e.g., pH 5-6) using a dilute NaOH or NH₃ solution.

-

Extraction: In a separatory funnel, mix equal volumes (e.g., 20 mL) of the organic phase and the aqueous phase. Shake vigorously for a predetermined time (e.g., 10-30 minutes) to allow for phase contact and mass transfer.

-

Phase Separation: Allow the phases to separate. Collect both the aqueous (raffinate) and organic (loaded organic) phases.

-

Stripping: To recover the extracted metal, contact the loaded organic phase with a stripping solution (e.g., 1 M HCl) at a specific organic to aqueous phase ratio (e.g., 1:1). Shake for 10-15 minutes and allow the phases to separate.

-

Analysis: Analyze the metal concentration in the initial aqueous feed, the raffinate, and the stripping solution using ICP-OES or AAS to determine the extraction and stripping efficiencies.

Data Presentation

The following tables provide representative data from studies using carboxylic acids and related extractants for metal separation. This data can serve as a benchmark for experiments using 2-ethylhexanoic acid derived from this compound.

Table 1: Extraction of Rare Earth Elements (REEs) with Carboxylic Acids

| Carboxylic Acid | REE | pH | Extraction Efficiency (%) | Reference |

| Versatic 10 | La | 6.0 | >95 | [2] |

| Versatic 10 | Gd | 5.5 | >95 | [2] |

| Versatic 10 | Lu | 5.0 | >95 | [2] |

| Naphthenic Acid | Mixed REEs | 6.0-7.0 | High | [2] |

Table 2: Separation Factors for Adjacent Rare Earth Elements

| Extractant System | Metal Pair | Separation Factor (β) |

| D2EHPA | Nd/Pr | 1.64 |

| TBP | Nd/Pr | 1.50 |

| PC-88A | Nd/Pr | 1.65 |

Data adapted from a study on quantitative aspects of solvent extraction of rare earth metals.

Visualizations

Workflow and Signalling Pathway Diagrams

Caption: Proposed workflow for the use of this compound as a precursor in hydrometallurgy.

Caption: Cation exchange mechanism in solvent extraction using 2-ethylhexanoic acid.

References

Application Notes and Protocols: 2-Ethylhexanamide in the Synthesis of Fluorescent Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent ligands are indispensable tools in modern biological research and drug discovery. They enable the visualization and quantification of biological targets, such as receptors and enzymes, with high sensitivity and spatiotemporality. The synthesis of these molecular probes often involves the use of specific building blocks that contribute to the final properties of the ligand, including its fluorescence, target affinity, and cell permeability. This document explores the role of 2-ethylhexanamide in the synthesis of such fluorescent ligands.

Based on available information, this compound is suggested to be a precursor in the synthesis of more complex molecules, including specialized dyes and fluorescent ligands for G-protein-coupled receptors (GPCRs), highlighting its utility in materials science and medicinal chemistry research.[1] However, a comprehensive review of current scientific literature and patents did not yield specific, detailed examples or established protocols for the direct use of this compound as a core building block in the synthesis of fluorescent ligands.

The following sections provide a general overview of synthetic strategies for fluorescent ligands where a molecule like this compound or its derivatives could potentially be incorporated. Due to the lack of specific examples in the literature, detailed experimental protocols and quantitative data tables for this compound-based fluorescent ligands cannot be provided at this time.

General Synthetic Considerations for Fluorescent Ligands

The synthesis of a fluorescent ligand is a multi-step process that typically involves the conjugation of a pharmacophore (the part of the molecule that binds to the biological target) to a fluorophore (the fluorescent moiety) via a linker.

Potential Roles for this compound Derivatives

While direct incorporation of this compound is not documented, its derivatives, such as 2-ethylhexanoic acid or 2-ethylhexylamine, could potentially be utilized in the following ways:

-

As part of the linker: The 2-ethylhexyl group could be incorporated into the linker to increase the lipophilicity of the fluorescent ligand. This can enhance cell membrane permeability, which is crucial for targeting intracellular proteins. The amide or amine functional group would provide a handle for conjugation to either the pharmacophore or the fluorophore.

-

Modification of the fluorophore: Aliphatic amines and amides can be used to modify the structure of existing fluorophores to fine-tune their photophysical properties, such as quantum yield and Stokes shift.

Hypothetical Synthesis Workflow

Below is a generalized workflow illustrating how a derivative of this compound could be incorporated into the synthesis of a fluorescent ligand. This is a conceptual representation and not based on a specific published protocol.

Caption: A conceptual workflow for the synthesis of a fluorescent ligand.

Conclusion

References

Application Notes and Protocols for the Dehydration of 2-Ethylhexanamide to 2-Ethylhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of primary amides to nitriles through dehydration is a fundamental and crucial transformation in organic synthesis. Nitriles are valuable intermediates in the pharmaceutical and fine chemical industries, serving as precursors for the synthesis of amines, carboxylic acids, and various heterocyclic compounds.[1] 2-Ethylhexanenitrile, a branched-chain aliphatic nitrile, is utilized as a solvent and as a key intermediate in the production of plasticizers and surfactants.[1] The dehydration of 2-ethylhexanamide presents a direct and efficient pathway to this important chemical. This document provides detailed protocols for the laboratory-scale synthesis of 2-ethylhexanenitrile from this compound, with a primary focus on the robust and high-yielding thionyl chloride method. Alternative methodologies are also discussed to provide a broader perspective for process development and optimization.

Dehydration Methodologies

Several reagents are effective for the dehydration of primary amides to nitriles. The selection of a dehydrating agent often depends on factors such as substrate compatibility, desired reaction conditions (e.g., temperature, time), and cost.

-

Thionyl Chloride (SOCl₂): A highly effective and commonly used reagent for the dehydration of this compound, capable of producing high yields of the corresponding nitrile.[1][2][3]

-

Phosphorus Pentoxide (P₄O₁₀): A strong dehydrating agent also used for this transformation.[2][4]

-

Vilsmeier Reagent: Chloromethylene iminium salts, known as Vilsmeier reagents, are also effective for converting amides to nitriles and are often generated in situ.[1]

This document will focus on the detailed protocol using thionyl chloride due to its well-established procedure and high reported yields.

Experimental Protocols

Method 1: Dehydration of this compound using Thionyl Chloride

This protocol is adapted from a well-established procedure known for its high efficiency.[5] A yield of up to 94% has been reported for this synthesis method.[2][3][6]

Materials:

-

This compound (286 g, 2 moles)

-

Thionyl chloride (357 g, 218 mL, 3 moles)[5]

-

Dry benzene (300 mL) (or a suitable alternative like toluene)[3]

-

Crushed ice

-

50% Potassium hydroxide (KOH) solution

-

1% Sodium carbonate (Na₂CO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

1 L Round-bottom flask

-

Reflux condenser with a gas trap

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, an efficient reflux condenser, and a gas trap, combine this compound (286 g) and dry benzene (300 mL).[1][5]

-

Reagent Addition: Slowly and carefully add thionyl chloride (357 g) to the stirred solution.[3][5] The reaction may be exothermic and might require initial cooling.

-

Reaction: Heat the flask in a water bath or with a heating mantle to 75–80°C.[1][5] Maintain this temperature for 4.5 hours.[1][5] The gas trap is essential to handle the evolved sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

-

Workup - Quenching: After the reaction period, cool the mixture in an ice bath.[1] Cautiously add a mixture of 100 g of crushed ice and 100 mL of water to the reaction flask to decompose the excess thionyl chloride.[1]

-

Workup - Neutralization: While maintaining cooling and stirring, add cold 50% potassium hydroxide solution in small portions until the mixture is alkaline to litmus paper.[1][5]

-

Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional 100 mL of benzene.[1]

-

Washing: Combine the organic layers and wash them once with 150 mL of 1% sodium carbonate solution, followed by two washes with 150 mL portions of water.[1][5]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate.[3] Filter off the drying agent, and remove the benzene by distillation.[7]

-

Purification: The crude 2-ethylhexanenitrile can be purified by fractional distillation under reduced pressure.[2][3]

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[1]

-

Thionyl Chloride: Is corrosive and reacts violently with water. Handle with extreme care.

-

Benzene: Is a known carcinogen and is flammable. Use with adequate ventilation and avoid inhalation or skin contact.[1] Toluene is a less hazardous alternative solvent.

-

Potassium Hydroxide: Concentrated potassium hydroxide is highly corrosive. Avoid contact with skin and eyes. The neutralization step is exothermic and requires efficient cooling.[1]

Data Presentation

The following table summarizes the reaction conditions and reported yields for the dehydration of this compound.

| Dehydrating Agent | Molar Ratio (Amide:Reagent) | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |

| Thionyl Chloride (SOCl₂) | 1 : 1.5 | Benzene | 75–80 | 4.5 | Up to 94 |

| Phosphorus Pentoxide (P₄O₁₀) | 1 : 0.5-1.0 | None (neat) | Gentle Heating | Not Specified | High (unspecified) |

Data compiled from multiple sources.[1][2][5]